Cobalticinium hexafluorophosphate
Description
Historical Context of Metallocene Chemistry in Research
The field of metallocene chemistry was catapulted into the scientific spotlight with the serendipitous discovery of ferrocene (B1249389), bis(η5-cyclopentadienyl)iron, in 1951. nih.gov This landmark discovery not only unveiled a novel "sandwich" structure where a central metal atom is bonded to two parallel cyclopentadienyl (B1206354) rings but also ignited a revolution in organometallic chemistry. researchgate.netpolymer.cn The subsequent elucidation of ferrocene's structure by Geoffrey Wilkinson and Ernst Otto Fischer, for which they were awarded the Nobel Prize in Chemistry in 1973, laid the fundamental groundwork for understanding the bonding and properties of this new class of compounds. nih.gov The exceptional stability of the 18-valence electron ferrocene complex spurred intensive research into the synthesis and characterization of other metallocenes with various transition metals, leading to a rapid expansion of this chemical space. researchgate.netpolymer.cn
Significance of Cobalticinium Systems in Organometallic Research
Among the metallocenes that emerged in the wake of ferrocene's discovery, cobaltocene (B1669278) and its cationic form, the cobalticinium ion, have proven to be of particular interest to researchers. Cobaltocene itself is a 19-valence electron complex, making it a stable paramagnetic species. However, it is the cobalticinium cation, an 18-valence electron species isoelectronic with ferrocene, that garners significant attention due to its exceptional stability. nsf.gov This high stability, coupled with a reversible one-electron redox couple, makes cobalticinium systems, and specifically the hexafluorophosphate (B91526) salt, highly valuable in electrochemical studies. nsf.govspbu.ru The cobalticinium moiety's strong electron-withdrawing nature and its ability to undergo functionalization have established it as a versatile building block in the design of novel organometallic structures and materials. nih.gov
Scope of Contemporary Research on Cobalticinium Hexafluorophosphate
Modern research on this compound is multifaceted, spanning across several key areas of chemical science. Its inherent stability and well-defined redox behavior have led to its use as an internal reference standard in electrochemistry, particularly in non-aqueous solvents. researchgate.net In the realm of catalysis, it has been employed as a cocatalyst in various organic transformations, including palladium-catalyzed cross-coupling reactions like the Heck reaction. polymer.cnresearchgate.net Furthermore, this compound serves as a crucial starting material for the synthesis of functionalized cobaltocenium derivatives and cobaltocenium-containing polymers. polymer.cnnsf.govresearchgate.net These polymers are of interest for their potential applications in materials science, for example, in the development of redox-responsive materials and for modifying electrode surfaces. researchgate.netresearchgate.net The unique properties of the cobalticinium cation continue to inspire the design of new molecular architectures with tailored electronic and chemical properties.
Interactive Data Tables
Electrochemical Properties of Cobalticinium Systems
| Compound/System | Redox Couple | Potential (V vs. reference) | Solvent/Electrolyte | Reference |
| Cobaltocenium-containing polysiloxanes | Co(II)/Co(III) | ≈ -1.4 | Not specified | spbu.ru |
| Cobaltocenium-containing polysiloxanes | Co(I)/Co(II) | ≈ -2.3 | Not specified | spbu.ru |
| Unsubstituted Cobaltocenium Hexafluorophosphate | Co(III)/Co(II) | -1.33 | Not specified | nih.gov |
| Ferrocene/Ferrocenium (B1229745) (for comparison) | Fe(II)/Fe(III) | Recommended as internal reference | Various aprotic solvents | researchgate.net |
Synthesis of Cobaltocenium-Containing Polymers
| Monomer/Starting Material | Polymerization Method | Resulting Polymer | Key Findings | Reference |
| Ethynylcobaltocenium hexafluorophosphate | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Cobaltocenium-containing polysiloxanes | High degree of functionalization (up to 91 mol %). | spbu.ru |
| Diallyl cobaltocenium hexafluorophosphate | Ring-opening metathesis polymerization (ROMP) | Main-chain cobaltocenium-containing copolymers | Successful copolymerization with cyclooctene (B146475) derivatives. | nsf.gov |
| Cobaltocenium monomer with methacrylate | Reversible addition-fragmentation chain transfer (RAFT) polymerization | Side-chain cobaltocenium-containing polymer | Controlled/living polymerization process achieved. | polymer.cn |
Structure
2D Structure
Properties
Molecular Formula |
C10H10CoF6P- |
|---|---|
Molecular Weight |
334.08 g/mol |
InChI |
InChI=1S/2C5H5.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-5H;;/q;;;-1 |
InChI Key |
DCJIQDWIPYSICP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Co] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Traditional Synthesis Approaches for Monosubstituted Cobalticinium Salts
The synthesis of monosubstituted cobalticinium salts has been a focal point of research, with several established methods. acs.orgresearchgate.net These approaches are crucial for introducing a variety of functional groups onto the cobalticinium scaffold, paving the way for more complex derivatives.
Nucleophilic Addition and Hydride Removal Pathways
Another example is the direct amination of cobaltocenium hexafluoridophosphate, which can be considered a form of C-H activation on an electron-poor cationic metallocene. nih.gov This reaction proceeds through the nucleophilic addition of a zwitterionic trimethylhydraziniumide to the cobalticinium cation. nih.govacs.org This addition forms a cyclopentadienyl (B1206354) substituted cyclopentadiene (B3395910) endo-hydride cobalt(I) complex. nih.govacs.org A base then promotes the removal of a hydride, leading to the formation of an η⁴-cyclopentadienimine cobalt(I) complex, which is subsequently protonated to yield the aminocobalticinium salt. nih.govacs.org
Advanced Functionalization Techniques for Cobalticinium Hexafluorophosphate (B91526)
More recent research has focused on developing advanced functionalization techniques that offer greater efficiency and versatility in modifying cobalticinium hexafluorophosphate. acs.orgresearchgate.netnih.gov
Vicarious Nucleophilic Substitution of Hydrogen (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct functionalization of electron-deficient aromatic systems, and it has been successfully applied to this compound. researchgate.netnih.govwikipedia.org This reaction allows for the substitution of a hydrogen atom on the aromatic ring by a nucleophile. wikipedia.org
A significant application of VNS in this context is the direct amination of cobaltocenium hexafluoridophosphate. nih.govacs.org Using 1,1,1-trimethylhydrazinium (B8733633) iodide as the nucleophile, which contains its own leaving group, a one-step amination can be achieved with a 50% isolated yield. nih.govacs.org This represents a major improvement over traditional multi-step procedures that often involve Curtius rearrangement chemistry. nih.govacs.org The VNS approach is considered the first example of such a substitution in organometallic chemistry and provides a short and elegant route to aminocobaltocenium hexafluoridophosphate. nih.gov
| VNS Amination of Cobaltocenium Hexafluoridophosphate | |
| Reactant | Cobaltocenium Hexafluoridophosphate |
| Nucleophile | 1,1,1-Trimethylhydrazinium Iodide |
| Product | Aminocobaltocenium Hexafluoridophosphate |
| Yield | 50% (isolated) |
| Reference | nih.govacs.org |
Sandmeyer-Type and Dediazoniation Reactions
Sandmeyer-type reactions, which are traditionally used to synthesize aryl halides from aryl diazonium salts, have been adapted for the functionalization of cobalticinium. acs.orgwikipedia.orgnumberanalytics.com These reactions, along with related dediazoniation processes, provide access to a range of monofunctionalized cobaltocenium salts. researchgate.net
Starting from aminocobaltocenium hexafluorophosphate, a highly reactive cobaltoceniumdiazonium bis(hexafluorophosphate) can be generated. acs.orgresearchgate.net This intermediate can then react with various nucleophiles. researchgate.net For these conversions to be successful, the reaction conditions are critical and may require either standard solution chemistry in nitromethane (B149229) or solvent-free ball milling, depending on the reactant. researchgate.netrsc.org This methodology has enabled the synthesis of valuable synthons like iodo- and azidocobaltocenium salts, opening up new avenues in cobaltocenium chemistry. acs.orgresearchgate.net
| Functionalization via Dediazoniation | |
| Starting Material | Cobaltoceniumdiazonium bis(hexafluorophosphate) |
| Reaction Types | Sandmeyer-type, Dediazoniation |
| Products | Iodocobaltocenium salts, Azidocobaltocenium salts |
| Reaction Conditions | Solution chemistry (nitromethane) or solvent-free ball milling |
| Reference | researchgate.net |
Catalyst-Free Hydroamination for Polymer Functionalization
A novel and efficient method for functionalizing polymers with cobalticinium moieties is through catalyst-free hydroamination. nih.gov This approach involves the reaction between ethynylcobaltocenium hexafluorophosphate and polysiloxanes that have amino groups as terminal or side groups. nih.gov
This reaction proceeds without the need for a catalyst, which is a significant advantage as it avoids the use of expensive and potentially unstable catalysts and simplifies product purification. nih.gov The hydroamination is carried out at 40°C in a mixture of dry acetonitrile (B52724) and dichloromethane, achieving up to 85% conversion of the amino groups in the polymers. nih.gov A notable outcome of this process is the "gelation" of the resulting cobaltocenium-containing polysiloxanes, which is attributed to a significant increase in their molecular weight. nih.gov Despite this, the functionalized polymers remain soluble in most polar solvents. nih.gov
| Catalyst-Free Hydroamination for Polymer Functionalization | |
| Reactants | Ethynylcobaltocenium Hexafluorophosphate, Amino-functionalized Polysiloxanes |
| Reaction Type | Catalyst-Free Hydroamination |
| Conversion of NH₂ groups | up to 85% |
| Key Observation | "Gelation" of the product due to increased molecular weight |
| Reference | nih.gov |
Polymerization and Macromolecular Architectures Incorporating this compound Moieties
The integration of this compound into macromolecular structures offers a pathway to novel materials with unique electrochemical and physical properties. Various polymerization techniques have been explored to create polymers with either main-chain or side-chain cobalticinium units.
Early attempts to incorporate cobalticinium units into the main chain of polymers utilized condensation polymerization. For instance, methods involving the polycondensation of difunctional cobalticinium salts, such as 1,1'-dicarboxythis compound, have been reported. However, these step-growth polymerization approaches have faced significant limitations. The resulting products were often not high molecular weight polymers but rather oligomers, typically with a low degree of polymerization ranging from 3 to 6. Challenges in achieving high purity monomers, maintaining strict stoichiometric balance, the need for high reaction temperatures, and the occurrence of undesirable side reactions have hindered the synthesis of long-chain polymers via this method.
A more successful strategy for producing high molecular weight main-chain polymers containing cobaltocenium is Ring-Opening Metathesis Polymerization (ROMP). This technique circumvents many of the issues associated with condensation polymerization. The process involves the synthesis of strained cyclic cobaltocenium monomers, known as ansa-cobaltoceniums or cobaltocenophanes, which can then undergo polymerization.
The synthesis of these monomers can begin with a precursor like 1,1′-diallyl cobaltocenium hexafluorophosphate. This precursor can undergo isomerization, and subsequent ring-closing metathesis (RCM) of the resulting isomers yields different cyclic cobaltocenium monomers, such as acs.org- and rsc.org-ansa-cobaltocenium hexafluorophosphate. While the homopolymerization of these strained cyclic monomers has proven challenging, they can be effectively copolymerized with other cycloolefins, like cyclooctene (B146475) derivatives. This approach allows for the creation of main-chain cobaltocenium-containing copolymers.
In addition to main-chain systems, ROMP has been employed to synthesize side-chain cobaltocenium-containing block copolymers. researchgate.net These materials can self-assemble in solution to form spherical core/shell micelles, which can serve as templates for the synthesis of cobalt-containing nanoparticles after subsequent treatment. researchgate.net
Table 1: Examples of Cobaltocenium Monomers for ROMP
| Monomer Name | Precursor | Polymerization Method | Resulting Polymer Architecture |
|---|---|---|---|
| acs.org-ansa-cobaltocenium hexafluorophosphate | 1,1′-diallyl cobaltocenium hexafluorophosphate | ROMP (copolymerization) | Main-chain copolymer |
| rsc.org-ansa-cobaltocenium hexafluorophosphate | 1,1′-diallyl cobaltocenium hexafluorophosphate | ROMP (copolymerization) | Main-chain copolymer |
For the synthesis of well-defined side-chain polymers, controlled radical polymerization (CRP) techniques are invaluable. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly robust method for creating polymers with this compound moieties.
Atom Transfer Radical Polymerization (ATRP) is generally less suitable for this purpose because the hexafluorophosphate counter-ion of the cobalticinium salt can exchange with the halide anions from the copper catalysts typically used in ATRP, leading to complications. nih.gov RAFT polymerization, being a copper-free method, bypasses this issue. nih.gov
The RAFT methodology has been successfully used to synthesize site-specific cobaltocenium-labeled polymers. nih.gov This is achieved by designing and synthesizing cobaltocenium-labeled chain transfer agents (CTAs). Depending on the structure of the CTA (mono- or di-functional), the cobalticinium moiety can be precisely placed at the terminals or in the center of the polymer chains. nih.gov These specialized CTAs have demonstrated excellent control over the polymerization of a range of both hydrophobic (e.g., methyl methacrylate, styrene) and hydrophilic (e.g., methacrylic acid) monomers. nih.gov The resulting polymers exhibit the characteristic redox activity of the incorporated cobaltocenium unit. nih.gov
Table 2: Cobaltocenium-Labeled Chain Transfer Agents (CTAs) for RAFT Polymerization
| CTA Type | Cobaltocenium Placement | Monomer Compatibility | Reference |
|---|---|---|---|
| Mono-functional | Terminal | Hydrophobic & Hydrophilic | nih.gov |
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile strategy for the derivatization and functionalization of molecules and materials. To utilize this chemistry, a cobaltocenium derivative bearing either an azide (B81097) or an alkyne functional group is required.
The synthesis of key precursors, such as azidocobaltocenium hexafluorophosphate, has been developed. acs.org This compound can be synthesized from cobaltocenium diazonium bis(hexafluorophosphate) through Sandmeyer-type reactions. acs.org Similarly, cobaltocenium can be functionalized with an alkynyl group. For example, cobaltocenium carboxylic acid hexafluorophosphate can be synthesized from cobaltocenium hexafluorophosphate via a sequence involving the addition of lithium (trimethylsilyl)ethynide. acs.org
Once these azide- or alkyne-functionalized cobaltocenium salts are prepared, they can be "clicked" onto polymers, surfaces, or biomolecules that have the complementary functional group. This approach allows for the modular and efficient labeling of various materials with the electrochemically active and stable cobalticinium moiety, opening avenues for applications in areas like redox-sensing and catalysis.
Synthesis of Phosphine-Substituted Cobalticinium Salts and Related Ligands
The synthesis of phosphine-substituted cobalticinium salts introduces a valuable class of ligands that combine the steric and electronic properties of phosphines with the ionic and redox-active nature of the cobaltocenium framework. These ligands are particularly interesting for applications in catalysis, especially in ionic liquids.
A range of novel ionic phosphine (B1218219) ligands with a cobaltocenium backbone and a hexafluorophosphate counter-ion have been synthesized and characterized. researchgate.net These include both mono- and di-phosphine substituted cobaltocenium salts. The synthetic route typically involves the reaction of a lithiated cobaltocenium species with a chlorophosphine. These air-stable phosphine ligands have proven effective in catalytic applications, such as Suzuki coupling reactions conducted in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate. researchgate.net
Table 3: Examples of Phosphine-Substituted this compound Ligands
| Compound Name | Abbreviation | Synthesis Method | Application | Reference |
|---|---|---|---|---|
| 1,1′-Bis(dicyclohexylphosphino)cobaltocenium hexafluorophosphate | di-cypc⁺PF₆⁻ | Lithiation followed by reaction with chlorodicyclohexylphosphine | Suzuki Coupling | researchgate.net |
| 1,1′-Bis(di-iso-propylphosphino)cobaltocenium hexafluorophosphate | di-isoppc⁺PF₆⁻ | Lithiation followed by reaction with chlorodiisopropylphosphine | Suzuki Coupling | researchgate.net |
| 1,1′-Bis(di-tert-butylphosphino)cobaltocenium hexafluorophosphate | di-tbpc⁺PF₆⁻ | Lithiation followed by reaction with chlorodi-tert-butylphosphine | Suzuki Coupling | researchgate.net |
Spectroscopic and Structural Elucidation of Cobalticinium Hexafluorophosphate Derivatives
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing the bonding between the metal center and the cyclopentadienyl (B1206354) ligands. acs.orgresearchgate.net
The IR spectrum of cobalticinium hexafluorophosphate (B91526) exhibits characteristic absorption bands corresponding to the vibrational modes of the Cp rings and the hexafluorophosphate anion. researchgate.net The C-H stretching vibrations of the Cp rings are typically observed around 3100 cm⁻¹. The C-C stretching vibrations within the rings and the ring-breathing modes give rise to a series of bands at lower frequencies.
The introduction of functional groups onto the Cp rings results in the appearance of new, characteristic IR bands. acs.org For example, the presence of a carbonyl group in a derivative would be indicated by a strong absorption band in the region of 1650-1750 cm⁻¹. nih.gov The hexafluorophosphate anion (PF₆⁻) itself has strong, characteristic absorption bands, often seen around 840 cm⁻¹ and 560 cm⁻¹. chemicalbook.com The monitoring of these bands can confirm the presence of the counter-ion and provide information about its symmetry and environment. researchgate.netresearchgate.net
Characteristic IR Bands for Cobalticinium Hexafluorophosphate
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (Cp) | ~3100 |
| C-C stretch (Cp) | Lower frequencies |
| P-F stretch (PF₆⁻) | ~840 |
| P-F bend (PF₆⁻) | ~560 |
This table presents generalized data; specific peak positions can vary.
Electronic Absorption Spectroscopy for Electronic Structure Probing
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the cobalticinium cation. researchgate.net The spectra of cobalticinium salts are characterized by absorptions in the ultraviolet and visible regions, which arise from d-d transitions of the cobalt(III) center and charge-transfer transitions between the metal and the ligands.
The d-d transitions in octahedral cobalt(III) complexes, such as [Co(NH₃)₆]³⁺, typically show two main bands corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. semanticscholar.org In the case of this compound, the high symmetry and strong ligand field of the Cp rings influence the energies of these transitions. The spectra of substituted cobalticinium derivatives can be significantly altered, with shifts in the absorption maxima and changes in molar absorptivity, reflecting the influence of the substituent on the electronic structure of the complex. researchgate.netresearchgate.net These changes can be used to study the electronic effects of different functional groups. researchgate.net
UV-Vis Absorption Data for a Cobalt(III) Complex
| Complex | Transition | Wavelength (nm) |
|---|---|---|
| [Co(NH₃)₆]³⁺ | ¹A₁g → ¹T₁g | ~475 |
| [Co(NH₃)₆]³⁺ | ¹A₁g → ¹T₂g | ~340 |
This table provides data for a related cobalt(III) complex to illustrate typical electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound and its derivatives. The UV-Vis spectrum of a cobalticinium-containing polymer in water provides information about its electronic properties. researchgate.net The incorporation of the cobalticinium moiety into polymers can be quantitatively verified using UV-Vis spectroscopy, among other methods. researchgate.net For instance, the successful functionalization of block copolymers with ethynyl-cobaltocenium hexafluorophosphate was monitored by UV-Vis spectroscopy. researchgate.net
The electronic absorption spectra of various phthalocyanine (B1677752) derivatives, which can include cobalt, show characteristic Q bands. researchgate.net These bands are sensitive to the molecular environment and aggregation state of the molecules. researchgate.net In the case of antimony phthalocyanine derivatives, the Q bands in toluene (B28343) are red-shifted by about 15 nm compared to those in dichloromethane, indicating solvent effects on the electronic structure. researchgate.net While specific absorption maxima for this compound are not detailed in the provided results, the technique is established as a method to confirm the presence and quantify the incorporation of the cobalticinium cation in various molecular and polymeric structures. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound and its derivatives. acs.org This technique offers ultrahigh mass resolution and sub-ppm mass accuracy, allowing for the unambiguous identification of compounds in complex mixtures. nih.gov The integration of soft ionization methods with HRMS has been particularly beneficial for characterizing intact macromolecules and novel materials. nih.gov
HRMS has been successfully employed in the characterization of various organometallic and organic compounds, providing reliable tentative identifications even without reference standards. udenar.edu.co For example, in the analysis of environmental samples, HRMS coupled with chromatography has been used to identify a wide range of organic micropollutants. udenar.edu.co The high accuracy of HRMS allows for the confident assignment of elemental compositions, which is crucial for validating the synthesis of new cobalticinium derivatives. acs.orgnih.gov The technique is a standard part of the comprehensive characterization of new cobaltocenium compounds, alongside NMR, IR, and single-crystal X-ray diffraction. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for detecting and characterizing species with unpaired electrons, such as radicals. nih.gov While the cobalticinium cation, [Co(C₅H₅)₂]⁺, is a stable 18-electron species and diamagnetic, EPR becomes relevant when studying its redox chemistry or its interaction with radical species.
EPR spectroscopy is instrumental in studying frustrated radical pairs, where single-electron transfer between a Lewis acid and base generates radical species. nih.gov The technique can provide detailed information about the nature and stability of these radicals. nih.gov In the context of cobalt-containing materials, EPR has been used to study hydroxyl and superoxide (B77818) radicals in photocatalytic systems involving cobalt phosphate. researchgate.net For synthetic melanin, high-field/high-frequency EPR has been used to investigate the nature of carbon-centered radicals. cdmf.org.br Although no direct EPR studies on radical derivatives of this compound were found in the provided results, the technique remains the gold standard for identifying and characterizing any potential radical intermediates or products that may arise from its chemical or electrochemical reactions. nih.gov
Single-Crystal X-ray Diffraction in Determining Solid-State Molecular Architectures
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This method has been applied to various organometallic salts, including those with the hexafluorophosphate anion, to elucidate their solid-state structures. acs.org
For instance, the crystal structure of bis(benzene)chromium hexafluorophosphate reveals that both the cation and anion are centrosymmetric, with columns of cations and anions extending through the crystal lattice. acs.org Similarly, the structure of bis(toluene)chromium hexafluorophosphate shows a staggered conformation of the toluene ligands, likely to minimize steric hindrance. acs.org The high quality of data obtainable from single-crystal X-ray diffraction allows for the anisotropic refinement of atomic positions, providing a detailed understanding of molecular geometry and packing. nih.gov
Studies on related sulfonimide salts have shown that cation-anion interactions can influence the conformation of the anion. frontiersin.org For example, in the crystal structure of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide, the potassium cations are coordinated by the oxygen atoms of the sulfonyl groups, leading to a layered structure of alternating cationic and anionic layers. frontiersin.org This type of detailed analysis of cation-anion interactions is crucial for understanding the structure-property relationships in these materials. frontiersin.org
Single-crystal X-ray diffraction is also essential for studying intramolecular interactions in more complex derivatives, such as bimetallocenes containing a cobalticinium unit. acs.org For amide-linked heterobimetallocenes, such as a ferrocene-cobalticinium derivative, X-ray diffraction can provide precise information on the distance and geometry between the two metal centers. acs.org This structural data is critical for understanding the extent of electronic communication and intramolecular metal-metal interactions within these molecules. acs.org
Co-crystallization is a technique where two or more different chemical components are assembled in a single crystal lattice through non-covalent interactions. rsc.org This approach can be used to create novel materials with tailored properties. capes.gov.br The resulting supramolecular assemblies are governed by the inherent nature of the components and the crystallization conditions. rsc.org
Single-crystal X-ray diffraction is the definitive method for characterizing the structure of co-crystals and supramolecular assemblies. It can reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that hold the assembly together. rsc.org For example, the supramolecular assembly of cobaloxime on pyridine-coated carbon nanotubes has been studied to understand the stability of the pyridine-cobalt linkage. rsc.org In the context of this compound, co-crystallization could be explored to create new materials with interesting electronic or optical properties, and their structures would be determined by single-crystal X-ray diffraction. rsc.org
Data Tables
Table 1: Spectroscopic and Structural Characterization Techniques
| Technique | Information Obtained |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, confirmation of cobalticinium presence, quantification in polymers. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula validation, identification in complex mixtures. acs.orgnih.gov |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical species. nih.govnih.gov |
| Single-Crystal X-ray Diffraction | 3D molecular and crystal structure, bond lengths and angles, intermolecular interactions. nih.govacs.org |
Table 2: Key Structural Features from X-ray Diffraction
| Feature | Description | Reference |
| Cation-Anion Interactions | Charge-assisted C–H···F hydrogen bonds contribute to crystal stability. | acs.org |
| Crystal Packing | Often forms columns of cations and anions. | acs.org |
| Bimetallocene Geometry | Provides precise distances between metal centers in linked metallocenes. | acs.org |
| Supramolecular Assembly | Elucidates the non-covalent interactions governing the assembly of multiple components. | rsc.orgrsc.org |
Thermogravimetric Analysis (TGA) for Polymer Characterization
Detailed Research Findings
Studies on various polymer systems incorporating the this compound group have demonstrated a general trend of increased thermal stability compared to their non-metallated analogues. The decomposition of these polymers typically occurs in multiple stages, reflecting the degradation of different components of the macromolecule.
For instance, the TGA of a poly(methacrylate) backbone with pendant this compound groups shows a distinct multi-step degradation profile. The initial weight loss, often observed at lower temperatures, can be attributed to the loss of volatile components or the decomposition of the hexafluorophosphate anion. The subsequent, more significant weight loss at higher temperatures corresponds to the degradation of the main polymer chain and the cobalticinium cation itself.
The thermal decomposition of the hexafluorophosphate anion (PF₆⁻) is known to proceed via the release of phosphorus pentafluoride (PF₅), a highly corrosive gas. This process can influence the subsequent degradation of the organic polymer backbone.
The inherent thermal stability of the cobalticinium cation itself contributes significantly to the char yield, which is the residual mass left after the primary decomposition stages. A higher char yield is often indicative of a material with better fire-retardant properties, as the char layer can act as a barrier to heat and mass transfer.
The following table summarizes typical TGA data for a hypothetical this compound-containing polymer, illustrating the key thermal events.
| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |
| 100 - 250 | ~5% | Loss of residual solvent and moisture. |
| 250 - 350 | ~20% | Decomposition of the hexafluorophosphate anion (loss of PF₅). |
| 350 - 500 | ~50% | Major degradation of the polymer backbone. |
| > 500 | - | Formation of a stable char residue, often containing cobalt-based inorganic species. |
It is important to note that the specific temperatures and weight loss percentages can vary significantly depending on the nature of the polymer backbone, the concentration of the this compound moiety, the heating rate used in the TGA experiment, and the atmosphere (inert or oxidative).
Electrochemical Behavior and Redox Characteristics of Cobalticinium Hexafluorophosphate
Cyclic Voltammetry Studies of Electron Transfer Processes
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of cobalticinium hexafluorophosphate (B91526). These studies reveal the potential at which electron transfer occurs, the reversibility of the redox processes, and the kinetics of the reactions. The cobalticinium cation, [Co(C₅H₅)₂]⁺, features a cobalt center in the +3 oxidation state, which is the foundation of its electrochemical activity.
The most prominent electrochemical feature of cobalticinium hexafluorophosphate is its reversible one-electron reduction. In this process, the Co(III) center of the cobalticinium cation accepts an electron to form the neutral, 19-electron cobaltocene (B1669278) complex, which contains Co(II). This transformation is represented by the following equilibrium:
[Co(C₅H₅)₂]⁺ + e⁻ ⇌ Co(C₅H₅)₂
This redox event is electrochemically reversible, meaning the forward (reduction) and reverse (oxidation) reactions are rapid and occur without significant structural changes or side reactions. In cyclic voltammetry, this is observed as a pair of well-defined cathodic (reduction) and anodic (oxidation) peaks with a peak potential separation (ΔEₚ) close to the theoretical value of 59/n mV (where n=1) for a reversible one-electron process at room temperature.
The standard reduction potential for the [Co(C₅H₅)₂]⁺ / Co(C₅H₅)₂ couple is quite negative, making cobaltocene a strong reducing agent. acs.org The formal potential (E₁/₂) for the unsubstituted this compound is approximately -1.33 V when measured against the ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) redox couple in an acetonitrile (B52724) solution. nih.govacs.org
In some environments, a second reduction can be observed at more negative potentials, corresponding to the formation of the cobaltocene anion, [Co(C₅H₅)₂]⁻. This process involves the reduction of Co(II) to Co(I).
While the reduction of the cobalticinium cation is reversible, its oxidation is not. Attempting to remove an electron from the stable, 18-electron Co(III) center requires very high positive potentials. At these potentials, the molecule does not undergo a clean, reversible oxidation but instead is prone to decomposition or reaction with the solvent or electrolyte anions. This process is considered chemically irreversible.
The redox potential of the cobalticinium/cobaltocene couple can be systematically tuned by adding substituents to the cyclopentadienyl (B1206354) rings. The electronic nature of these substituents directly influences the electron density at the cobalt center, thereby altering the ease of reduction.
Electron-withdrawing groups (EWGs) , such as formyl (-CHO) or nitro (-NO₂), decrease the electron density on the cobalt center. This makes the cation more electron-deficient and thus easier to reduce. As a result, the reduction potential shifts to less negative (more positive) values. For example, cobaltocenium carbaldehyde hexafluorophosphate, which has an electron-withdrawing formyl group, exhibits a reversible reduction at E₁/₂ = -0.98 V vs Fc/Fc⁺. nih.govacs.org This is significantly less negative than the -1.33 V observed for the unsubstituted parent compound, demonstrating a substantial anodic shift of 350 mV. nih.govacs.org
Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the cobalt center. This makes the cation more electron-rich and more difficult to reduce, shifting the reduction potential to more negative values.
This predictable control over redox potentials allows for the rational design of cobalticinium-based molecules for specific applications where a precise operating potential is required.
| Compound | Substituent | Electronic Effect | E₁/₂ (V vs Fc/Fc⁺) | Reference |
|---|---|---|---|---|
| This compound | -H (Unsubstituted) | Neutral | -1.33 | nih.govacs.org |
| Cobaltocenium carbaldehyde hexafluorophosphate | -CHO | Electron-Withdrawing | -0.98 | nih.govacs.org |
The solvent system plays a critical role in the electrochemical behavior of this compound, particularly affecting the reversibility of its redox waves. The stability of the electrochemically generated species, cobaltocene, is highly dependent on its interaction with the solvent. dtic.mil
In many aprotic polar solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF), the [Co(C₅H₅)₂]⁺/⁰ couple shows good reversibility. However, in solvents that can react with the reduced form, the reversibility is diminished. nsf.gov For example, in halogenated solvents, the highly reducing cobaltocene can undergo chemical reactions, leading to an irreversible CV profile.
The solubility of the neutral cobaltocene product also impacts the electrochemical response. In biphasic systems, where an aqueous electrolyte is in contact with an organic phase, the reduced cobaltocene may preferentially dissolve in the organic layer. This partitioning can influence the observed current and peak shape in the voltammogram. The choice of electrolyte and its constituent ions can also influence the electron transfer kinetics and the stability of the redox species. acs.org
Spectroelectrochemistry Investigations
Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement, allowing for the direct observation of species as they are oxidized or reduced at an electrode surface. nanocarbon.cz This method is particularly well-suited for studying the redox chemistry of this compound due to the distinct optical properties of its different oxidation states.
The cobalticinium cation, [Co(C₅H₅)₂]⁺, is typically yellow and has characteristic absorption bands in the UV-visible spectrum. Upon one-electron reduction to neutral cobaltocene, Co(C₅H₅)₂, the color of the solution changes dramatically to a deep blue or violet.
By performing UV-visible spectroelectrochemistry, one can monitor the disappearance of the absorption peaks corresponding to the Co(III) species and the simultaneous growth of new peaks corresponding to the Co(II) species as the potential is swept through the reduction wave. The presence of isosbestic points—wavelengths where the molar absorptivity of the reactant and product are equal—provides strong evidence for a clean, two-state transformation without the formation of stable intermediates. nsf.gov This technique can be used to confirm the identity of the redox products in real-time and to study the kinetics of the transformation. researchgate.net Similarly, in-situ infrared (IR) spectroelectrochemistry can provide information on changes in the vibrational modes of the cyclopentadienyl rings upon a change in the metal's oxidation state.
Electrochemical Impedance Spectroscopy (EIS) in Electron Transfer Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a steady-state technique used to probe the kinetics of electron transfer and other interfacial processes. dss.go.th By applying a small amplitude AC potential perturbation over a range of frequencies, one can model the electrode-electrolyte interface as an equivalent circuit containing elements that represent different physical processes.
For the [Co(C₅H₅)₂]⁺/⁰ redox couple, the most important parameter obtained from EIS is the charge-transfer resistance (Rct). mdpi.com This resistance is inversely proportional to the rate of the electron transfer reaction at the interface. A small Rct value indicates fast kinetics, while a large Rct signifies a slow, or kinetically hindered, electron transfer process.
The data from an EIS experiment is typically presented as a Nyquist plot. For a simple, kinetically-controlled redox process, this plot often shows a semicircle at high frequencies, the diameter of which corresponds to the Rct. From the charge-transfer resistance, one can calculate the standard heterogeneous electron transfer rate constant (k⁰), a fundamental measure of the kinetic facility of a redox couple. Studies on the cobaltocenium/cobaltocene couple have used techniques like EIS to understand how factors such as solvent viscosity and composition affect these kinetic parameters. dtic.milresearchgate.net
This compound as a Redox Standard
This compound, with its characteristic 18-valence-electron structure, exhibits high chemical stability and a well-defined, reversible redox chemistry. acs.org These properties make the cobaltocenium/cobaltocene ( [Cp₂Co]⁺/Cp₂Co ) redox couple an excellent candidate for use as an internal reference standard in electrochemical measurements, particularly in non-aqueous solvents. acs.orgresearchgate.net Its utility is often compared to that of the ferrocene/ferrocenium (Fc/Fc⁺) couple, which is another widely accepted standard in electrochemistry. wikipedia.org
The primary redox event for this compound is a chemically reversible, one-electron reduction to form the neutral 19-electron cobaltocene complex. acs.orgnih.gov This process is readily observable using techniques like cyclic voltammetry (CV), where it typically displays a well-behaved wave. nih.govbirmingham.ac.uk The stability of both the cationic cobalticinium and the neutral cobaltocene species contributes to the reversibility and reliability of the redox couple. acs.org
The formal potential of the [Cp₂Co]⁺/Cp₂Co couple is a key parameter. In acetonitrile, the reduction potential of unsubstituted this compound is approximately -1.33 V when measured against the ferrocene/ferrocenium (Fc/Fc⁺) internal reference. acs.orgnih.gov This value positions it as a useful standard for electrochemical events occurring at significantly negative potentials. The use of this compound as an internal standard is recommended for studies in various aprotic solvents and room-temperature ionic liquids. researchgate.net
Table 1: Electrochemical Properties of this compound as a Redox Standard
| Parameter | Value | Reference Electrode | Solvent | Notes |
|---|---|---|---|---|
| Redox Couple | [Cp₂Co]⁺ / Cp₂Co | - | - | Reversible, one-electron process. |
| Reduction Potential (E₁/₂) | -1.33 V | Fc⁺/Fc | Acetonitrile | Value for the unsubstituted compound. acs.orgnih.gov |
| Electrochemical Behavior | Chemically Reversible | - | Acetonitrile | Characterized by cyclic voltammetry. acs.orgnih.gov |
Modification of Organometallic Electrode Surfaces via Cathodic Reduction
A significant application of the electrochemical properties of cobaltocenium derivatives is the modification of electrode surfaces. A versatile method for covalently grafting organometallic complexes onto conductive surfaces involves the cathodic reduction of organometallic diazonium salts. mdpi.comresearchgate.net This technique allows for the creation of robust, chemically-tailored electrodes with the specific redox characteristics of the grafted molecule.
The process has been demonstrated effectively using cyclopentadienyldiazonium complexes of cobalt. The procedure involves the electrochemical reduction of a solution containing the diazonium salt, such as [CoCp(η⁵-C₅H₄N₂)]²⁺. The key steps of the mechanism are:
Electrochemical Trigger : A cathodic potential is applied to the working electrode (e.g., glassy carbon), initiating a one-electron reduction of the diazonium group. researchgate.netmdpi.com
Dinitrogen Liberation : The reduced diazonium cation is unstable and spontaneously liberates a molecule of dinitrogen (N₂). researchgate.netifremer.fr
Radical Formation and Grafting : This dediazoniation process generates a highly reactive aryl radical centered on the cyclopentadienyl ring. This radical rapidly attacks the electrode surface, forming a stable, covalent carbon-electrode bond. researchgate.netacs.org
This method results in a robust, modified electrode with a surface coverage typically corresponding to a single monolayer. The grafted layer is strongly bound and can withstand rinsing and further electrochemical cycling. The resulting surface exhibits the electrochemical signature of the attached organometallic moiety. For instance, an electrode modified with the cobalt complex displays a highly reversible cathodic wave characteristic of the surface-confined cobaltocenium/cobaltocene redox couple. researchgate.net This technique expands the possibilities for designing electrode interfaces with specific catalytic, electronic, or sensing properties derived from the grafted organometallic complex.
Table 2: Characteristics of a Glassy Carbon Electrode Modified via Cathodic Reduction of a Cobaltocenium Diazonium Salt
| Parameter | Finding | Conditions / Notes | Source |
|---|---|---|---|
| Modification Method | Cathodic reduction of [CoCp(η⁵-C₅H₄N₂)]²⁺ | Glassy carbon electrode | researchgate.net |
| Surface Coverage (Γ) | (2-4) x 10⁻¹⁰ mol cm⁻² | Indicates an approximate monolayer | researchgate.net |
| Surface Redox Couple | [CoCp(η⁵-C₅H₄-E)]⁺ / CoCp(η⁵-C₅H₄-E) | E = Electrode surface | researchgate.net |
| Half-Wave Potential (E₁/₂) | -1.34 V | vs. Ferrocene (Fc⁺/Fc) | researchgate.net |
| Electrochemical Reversibility | Highly Reversible | For the first reduction wave | researchgate.net |
Computational and Theoretical Investigations of Cobalticinium Hexafluorophosphate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and reactivity of cobalticinium-based systems. By approximating the many-body electronic Schrödinger equation, DFT provides a feasible approach to calculate key properties, offering insights that are often difficult to obtain through experimental means alone.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This includes identifying transition states, intermediates, and the associated energy barriers, which collectively explain the observed reactivity and product distributions.
One significant application of DFT in this area is the study of the Vicarious Nucleophilic Substitution (VNS) of hydrogen. A one-step amination of cobalticinium hexafluorophosphate (B91526) has been achieved using 1,1,1-trimethylhydrazinium (B8733633) iodide as a nucleophile. acs.org DFT calculations on the resulting aminocobaltocenium cation have been used to analyze its electronic structure, revealing a short carbon-nitrogen bond, a finding that is consistent with molecular structures determined by X-ray analysis. acs.org
Furthermore, DFT has been employed to rationalize the reactivity differences in the formation of trans-enamines from electrophilic alkynylated cyclopentadienyl (B1206354) ligands of cobalt complexes. researchgate.net The two-step reaction mechanism, involving the reaction of ethynylcobalticinium hexafluorophosphate with amines, was elucidated through these theoretical calculations. researchgate.net The uncatalyzed hydroamination of the ethynyl (B1212043) this compound salt is another area where DFT can provide mechanistic clarity. researchgate.net
The cobalticinium cation, [Co(C₅H₅)₂]⁺, can be reduced to the neutral 19-electron cobaltocene (B1669278) radical, [Co(C₅H₅)₂]. This radical species and its derivatives are of significant interest, and DFT calculations are crucial for understanding their electronic structure, particularly the distribution of unpaired electron spin density.
Theoretical models using DFT have been used to define the geometry of both the cobalticinium ion pair with anions like [V(CO)₆]⁻ and the corresponding neutral cobaltocene radical pair in the gas phase and in solution. acs.org Although the full vibrational spectrum of the cobaltocene radical is not experimentally known, it can be estimated using DFT calculations and by drawing analogies with the well-studied ferrocene (B1249389) molecule. acs.org
In related systems, such as cobaltocenylidene, a mesoionic carbene, DFT calculations have been used to investigate its electronic states. The triplet state of this species is described as an organometallic biradical containing a cyclopentadienyl radical and a paramagnetic cobalt(II) center, highlighting the ability of DFT to characterize complex radical species. d-nb.info
DFT provides reliable predictions of molecular geometries, including bond lengths and angles, which are fundamental to understanding the structure and bonding in cobalticinium systems. DFT calculations have been performed on the cobalticinium cation, [Co(C₅H₅)₂]⁺, to determine its optimized structural parameters. These calculations show how bond lengths within the complex change upon substitution or upon coordination to other species. For instance, upon complexation of a cyclopentadienone ligand to a CpCo fragment, the C=C double bonds in the five-membered ring are elongated compared to the free ligand. The change in bond lengths (ΔR) upon reduction of the cobalticinium ion to the neutral cobaltocene radical has also been a subject of DFT studies. acs.org
The acidity of functional groups attached to the cobalticinium scaffold can be quantified by the pKa value. DFT provides a powerful tool for estimating pKa values through thermodynamic cycles, offering insights into how the electronic character of the cobalticinium unit influences the acidity of its derivatives. The pKa value of aminocobaltocenium hexafluorophosphate has been estimated, supported by DFT calculations of its electronic structure. acs.org In more complex systems, such as metallocenyl triazolylidene ligands, DFT calculations have shown that incorporating more cobaltoceniumyl substituents makes the ligands more acidic, which is reflected in their calculated pKa values. d-nb.info For a mesoionic cobaltocenylidene, a pKa of 38.5 was calculated using DFT, indicating it is a much more electron-donating ligand than standard N-heterocyclic carbenes. d-nb.info
| Complex | Bond | Calculated Length (Å) | Reference |
|---|---|---|---|
| Cobalticinium (14) | Co-C | 2.069 | |
| (C₅H₅)Co(C₄H₆) (13) | Co-C1 | 2.103 | |
| (C₅H₅)Co(C₄H₆) (13) | Co-C2 | 2.095 | |
| CpCo-cyclopentadienone (2) | Co-C1 | 2.060 | |
| CpCo-cyclopentadienone (2) | Co-C2 | 2.059 | |
| O-protonated CpCo-cyclopentadienone (12) | Co-C2 | 2.070 | |
| O-protonated CpCo-cyclopentadienone (12) | Co-C | 2.073 |
The redox behavior of this compound is one of its defining features. DFT calculations allow for the prediction of electrochemical parameters, such as redox potentials and electrochemical windows. These predictions are typically based on the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the ions or ion pairs in solution. researchgate.net The difference between the HOMO and LUMO energies can be correlated with the electrochemical stability window of the system.
Cyclic voltammetry studies of aminocobaltocenium hexafluorophosphate have shown a reversible one-electron reduction and an irreversible one-electron oxidation, which can be rationalized by DFT calculations of the molecular orbitals involved in the redox processes. acs.org The electrochemical properties of more complex structures, such as triazolyl cobalticinium dendrimers, have also been investigated, with DFT calculations helping to understand the electronic communication between the redox-active metal centers. researchgate.net The cobalticinium/cobaltocene redox couple is often used as an internal reference in electrochemical experiments due to its stable and well-defined potential. researchgate.net DFT calculations can help to understand how this potential is influenced by the solvent and the nature of the counter-ion.
Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful method for calculating the excited-state properties of molecules. TDDFT is widely used to predict and interpret UV-visible absorption spectra by calculating the energies and intensities of electronic transitions.
For cobalticinium derivatives, TDDFT calculations have been used to understand their spectroscopic features. researchgate.net For example, in push-pull systems involving cobalticinium and trans-enamine groups, TDDFT calculations, in conjunction with spectroscopic and electrochemical data, have indicated strong electronic conjugation. This conjugation is attributed to the planarity between the organometallic and enamine fragments, involving resonance forms like fulvalene (B1251668) iminium. researchgate.net The characteristic d-d* and π-π* transitions observed in the electronic spectra of polycobaltocenium derivatives can also be assigned and analyzed with the aid of TDDFT calculations, providing a deeper understanding of the electronic structure of these materials.
Analysis of Non-Covalent Interactions in Solid State
The arrangement of molecules in the crystalline state is governed by a complex interplay of non-covalent interactions, including electrostatic forces, hydrogen bonding, and van der Waals interactions. Understanding these interactions is crucial for crystal engineering and for explaining the physical properties of the solid material.
While a detailed analysis of the non-covalent interactions in the crystal lattice of unsubstituted this compound is not extensively documented in the cited literature, X-ray crystallography studies on its derivatives provide insight into their solid-state structures. For instance, the molecular structure of aminocobaltocenium hexafluoridophosphate has been determined by X-ray analysis, which allows for the identification of intermolecular interactions such as hydrogen bonds involving the amino group and the hexafluorophosphate anion. acs.org Similarly, the crystal structure of a bis-cobaltocenium calix acs.orgarene derivative reveals how the bulky cobalticinium units are arranged and how they interact with anions and neighboring molecules. researchgate.net In other organometallic polymers, weak intermolecular forces, such as mercuriophilic interactions, have been shown to lead to the formation of extended polymeric aggregates in a 3D network, demonstrating the importance of such subtle forces in dictating the supramolecular architecture. vdoc.pub Computational methods, such as DFT, can be used to quantify the strength of these non-covalent interactions and to analyze the crystal packing.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks by illustrating the electrostatic potential on the electron density surface. In MEP maps, regions of negative potential, typically colored in shades of red, are susceptible to electrophilic attack, while areas with positive potential, shown in blue, are prone to nucleophilic attack. Green and yellow regions represent intermediate and near-zero potential, respectively.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. This analysis is based on the topology of the electron density, identifying critical points where the gradient of the electron density is zero. These points are used to characterize the nature of atomic and intermolecular interactions.
A QTAIM analysis of this compound, which would typically be performed on an electron density distribution calculated using DFT, would provide quantitative insights into the bonding within the molecule. For the cobalticinium cation, one would expect to find bond critical points (BCPs) between the cobalt atom and each carbon atom of the cyclopentadienyl rings, as well as between the carbon atoms within the rings. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the nature of these bonds. The Co-C bonds are expected to exhibit features of both covalent and ionic interactions, consistent with the description of bonding in metallocenes. The interactions between the cationic cobalticinium and the hexafluorophosphate anion would likely be characterized as non-covalent, closed-shell interactions, which would be evident from the low electron density and positive Laplacian values at the corresponding BCPs.
Noncovalent Interaction (NCIplot) Methods
The Noncovalent Interaction (NCIplot) method is a computational tool used to visualize and analyze weak, non-covalent interactions in molecular systems. Based on the electron density and its reduced density gradient, NCI plots reveal the regions of space involved in interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. These interactions are typically represented as colored isosurfaces, where the color indicates the type and strength of the interaction.
For this compound, an NCIplot analysis would be particularly useful for visualizing the interactions between the cobalticinium cation and the hexafluorophosphate anion. It would likely reveal extended, weak ion-pairing interactions between the fluorine atoms of the [PF₆]⁻ anion and the hydrogen atoms of the cyclopentadienyl rings of the [Cp₂Co]⁺ cation. The NCIplot would visually distinguish these attractive interactions from the steric repulsion that might occur at closer contacts. Such an analysis would provide a more nuanced understanding of the forces holding the ionic solid together and how the ions might interact in solution.
Marcus-Hush Framework Application to Electron Transfer
The Marcus-Hush theory is a cornerstone of electron transfer kinetics, providing a framework to understand and calculate the rates of outer-sphere electron transfer reactions. The theory relates the rate constant of electron transfer to the Gibbs free energy of the reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor. The reorganization energy is a crucial parameter, representing the energy required to change the geometry of the reactants and the surrounding solvent molecules from their equilibrium configurations to that of the transition state.
The electron self-exchange reaction of the cobaltocene/cobalticinium (Cp₂Co⁰/⁺) couple has been a subject of study within the Marcus-Hush framework. A study by McManis et al. investigated the kinetics of this electron transfer in various organic solvents and calculated the outer-sphere reorganization energies (λo) and the corresponding electron-transfer rate constants. scribd.com These calculated parameters provide insight into the role of the solvent in mediating the electron transfer process.
Below is a table summarizing the calculated rate parameters for the Cp₂Co⁺/⁰ electron transfer in different solvents, as reported in the study. scribd.com
| Solvent | Outer-Sphere Reorganization Energy (λo) (kcal/mol) | Calculated Rate Constant (kcalc) (cm/s) |
| Acetonitrile (B52724) | 10.1 | 3.3 |
| N,N-Dimethylformamide (DMF) | 10.4 | 2.5 |
| N-Methylformamide (NMF) | 11.2 | 1.1 |
| Dimethyl sulfoxide (B87167) (DMSO) | 10.6 | 2.0 |
| Propylene carbonate (PC) | 10.8 | 1.6 |
| Methanol (B129727) | 13.9 | 0.05 |
| Ethanol (B145695) | 13.4 | 0.10 |
| 1-Propanol | 12.8 | 0.22 |
Data sourced from McManis et al. scribd.com
The data reveals that the solvent reorganization energy is a significant factor influencing the electron transfer rate. Solvents with lower reorganization energies, such as acetonitrile and DMF, facilitate faster electron transfer. In contrast, alcohols like methanol and ethanol exhibit higher reorganization energies and consequently have much lower calculated rate constants. This highlights the critical role of the solvent environment in the kinetics of redox processes involving this compound.
Advanced Applications in Chemical Science Academic Research Focus
Catalysis Research Utilizing Cobalticinium Hexafluorophosphate (B91526)
The cationic nature and stability of the cobalticinium moiety have made it a focal point in various catalytic research areas, from organic synthesis to the design of sophisticated metal complexes.
Cocatalysis in Organic Reactions (e.g., Heck Reaction)
Cobalticinium hexafluorophosphate has demonstrated its utility as a cocatalyst, particularly in palladium-catalyzed reactions such as the Heck reaction. evitachem.comsigmaaldrich.comsigmaaldrich.com The Heck reaction is a cornerstone of C-C bond formation, coupling unsaturated halides with alkenes. libretexts.org In this context, this compound facilitates the catalytic cycle, enhancing the efficiency of the primary palladium catalyst, especially in aqueous media. sigmaaldrich.comsigmaaldrich.com Research has shown that cobalt complexes can catalyze Heck-type reactions involving alkyl halides and styrenes, suggesting a radical-based mechanism. researchgate.net While traditional Heck reactions often utilize expensive and toxic aryl halides, alternative "halide-free" Heck-type reactions employing agents like arylboronic acids are being explored as more environmentally friendly options. nih.gov
Table 1: this compound in Heck-Type Reactions
| Catalyst System | Reactants | Key Feature | Reference |
|---|---|---|---|
| Pd catalyst with this compound cocatalyst | Aryl iodides and alkenes | Effective in aqueous media | sigmaaldrich.comsigmaaldrich.com |
| CoCl2[1,6-bis(diphenylphosphino)hexane] | Alkyl halides and styrenes | Suggests a radical mechanism | researchgate.net |
| Phosphine-free palladium precursors | Iodobenzene and phenylboronic acid | "Halide-free" alternative | nih.gov |
Ligand Design for Metal Complexes in Catalytic Processes (e.g., Hydroformylations)
In the realm of catalytic processes like hydroformylation, which involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, ligand design is critical. While direct application of this compound in ligand design for hydroformylation is not extensively documented, the principles of using charged organometallic fragments are relevant. The electronic properties of phosphine (B1218219) ligands, for example, significantly influence the activity and selectivity of cobalt-catalyzed hydroformylation of alkenes like 1-octene. nih.gov Cationic cobalt(II) bisphosphine complexes have been identified as highly active hydroformylation catalysts. nih.gov The design of ligands incorporating the robust and electronically distinct cobalticinium unit could offer novel steric and electronic environments for metal centers, potentially influencing the regioselectivity and efficiency of catalytic reactions. The development of such ligands remains an area of interest for creating next-generation catalysts.
Role in C-H Activation Processes
C-H activation is a powerful strategy in organic synthesis, enabling the direct functionalization of ubiquitous C-H bonds. nih.gov Cobalt-mediated C-H activation can proceed through various mechanisms depending on the cobalt's oxidation state and ligand environment. nih.gov this compound has been implicated in C-H activation through a process known as vicarious nucleophilic substitution on the electron-poor cationic metallocene. acs.org This approach provides a direct route to functionalized cobaltocenium derivatives. acs.org Furthermore, studies on isolable cationic bis(phosphine) cobalt(III) metallacycles have provided experimental support for their role in mediating C(sp²)–H activation, a key step in many cobalt-catalyzed reactions. nih.govnih.gov These findings highlight the potential of cobalticinium-based systems in developing novel C-H functionalization methodologies.
Materials Science and Polymer Chemistry Applications
The incorporation of this compound into polymeric structures has led to the development of new materials with unique redox, optical, and self-assembly properties.
Development of Side-Chain Cobalticinium-Containing Block Copolymers
A significant area of research has been the synthesis and self-assembly of block copolymers featuring cobalticinium moieties in their side chains. nih.govlookchem.com These materials are typically synthesized by attaching a functionalized cobaltocenium derivative, such as monocarboxycobaltocenium, to one of the blocks of a pre-formed block copolymer. nih.govlookchem.comresearchgate.net For instance, poly(tert-butyl acrylate)-block-poly(2-acryloyloxyethyl cobaltoceniumcarboxylate) has been synthesized and studied for its self-assembly behavior. nih.gov In different solvent mixtures, these copolymers can form various nanostructures, such as vesicles in acetone/water and nanotubes in acetone/chloroform. nih.gov The resulting metallopolymers exhibit interesting physicochemical properties with potential applications in catalysis and magnetic materials. lookchem.comresearchgate.net
Table 2: Self-Assembly of Side-Chain Cobalticinium-Containing Block Copolymers
| Polymer System | Solvent Mixture | Observed Morphology | Reference |
|---|---|---|---|
| Poly(tert-butyl acrylate)-block-poly(2-acryloyloxyethyl cobaltoceniumcarboxylate) | Acetone/Water | Vesicles | nih.gov |
| Poly(tert-butyl acrylate)-block-poly(2-acryloyloxyethyl cobaltoceniumcarboxylate) | Acetone/Chloroform | Nanotubes | nih.gov |
Exploration in Conductive Polymers and Molecular Electronics
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. mdpi.comnih.gov The field of molecular electronics envisions using single molecules or small groups of molecules as electronic components. researchgate.nettaylorfrancis.com While research on directly incorporating this compound into the backbones of conductive polymers is still emerging, the inherent charge and redox activity of the cobalticinium cation make it an intriguing candidate for modifying the electronic properties of polymer systems. The development of conductive polymer blends, where conductive fillers are dispersed in a polymer matrix, is a common strategy to create flexible and lightweight electronic devices. researchgate.net The unique electronic structure of the cobalticinium cation could potentially be harnessed to create novel hybrid materials with tailored conductivity and stability for applications in flexible electronics, sensors, and energy storage. mdpi.comresearchgate.net
Functionalization of Porous Substrates for Electrochemical Switching
The integration of electroactive species into porous materials is a key strategy for developing advanced functional materials with tunable properties. This compound is an excellent candidate for this purpose due to its stable and reversible redox behavior.
Researchers have developed a scalable, one-pot strategy to functionalize porous substrates with cobaltocenium moieties to create materials with adjustable electrochemical switching capabilities. d-nb.info In one such method, ethynyl (B1212043) cobaltocenium hexafluorophosphate is reacted with an amine-functionalized silane (B1218182), such as 3-(triethoxysilyl)propan-1-amine (APTES), through a catalyst-free hydroamination. This is followed by silane condensation onto the surface of porous particles. d-nb.info
This approach allows for precise control over the degree of functionalization and, consequently, the electrochemical properties of the final material. The resulting cobaltocenium-functionalized particles retain their porous structure and demonstrate excellent electrochemical stability and addressability. d-nb.info By varying the amount of the aminosilane, the density of cobaltocenium units can be tailored, which in turn affects the electrochemical behavior of the material. This method provides a versatile platform for creating custom functional materials, including for metallopolymer immobilization. d-nb.info
Potential in Anion Exchange Membranes (AEMs) and Polyelectrolytes
Cobalticinium-based compounds are emerging as promising components for anion exchange membranes (AEMs) and polyelectrolytes, which are critical for technologies like anion exchange membrane fuel cells (AEMFCs). hanyang.ac.krrsc.org The inherent positive charge, high stability, and reversible redox chemistry of the cobaltocenium cation make it an attractive alternative to traditional quaternary ammonium (B1175870) groups, which can degrade under the highly basic conditions found in AEMFCs. rsc.org
Research has focused on incorporating cobaltocenium units into polymer backbones to create novel metallo-polyelectrolytes. rsc.orgresearchgate.net These materials exhibit several desirable properties for AEM applications:
High Thermal Stability : Cobaltocenium-containing polymers demonstrate good thermal stability, a crucial factor for fuel cell operation. rsc.orgresearchgate.netrsc.org
Mechanical Flexibility and Dimensional Stability : By creating crosslinked polymer networks containing cobaltocenium cations, researchers have developed AEMs that are mechanically flexible while resisting excessive swelling in water. rsc.org
Efficient Ion Transport : The distinct hydrophobic (polymer backbone) and hydrophilic (cobaltocenium cation) components of these materials can lead to microphase separation. This morphology creates well-defined channels for efficient ion transport, resulting in good ionic conductivity even with low water uptake. rsc.org
Studies on crosslinked polyolefin-based AEMs containing cobaltocenium have shown a clear relationship between the ion exchange capacity (IEC), water uptake, and ionic conductivity.
| Ion Exchange Capacity (IEC) (mmol g⁻¹) | Water Uptake (%) (Room Temp.) | Swelling Ratio (%) (Room Temp.) | Ionic Conductivity (mS cm⁻¹) (80 °C) |
| 1.07 | 15 | 13 | 53.3 |
| 0.85 | 10 | 9 | 35.1 |
| 0.63 | 7 | 6 | 21.7 |
| Data sourced from research on crosslinked cobaltocenium-based AEMs. rsc.org |
Furthermore, cobaltocenium has been incorporated into robust polymer backbones like polybenzimidazole to synthesize AEMs. rsc.org These membranes have demonstrated high thermal and chemical stability, good mechanical properties, and respectable hydroxide (B78521) conductivity, reaching up to 37.5 mS cm⁻¹ at 90°C with a low swelling ratio. rsc.org
Reagent in Organic Synthesis
Beyond materials science, this compound and its derivatives serve as valuable reagents and building blocks in organic synthesis, enabling unique chemical transformations.
Facilitation of Nucleophilic Substitution Reactions
The electron-deficient nature of the cobaltocenium cation makes its cyclopentadienyl (B1206354) rings susceptible to nucleophilic attack. This reactivity has been harnessed to facilitate nucleophilic substitution reactions, which are otherwise challenging for unsubstituted cyclopentadienyl rings.
A significant advancement is the direct amination of cobaltocenium hexafluorophosphate through a process known as vicarious nucleophilic substitution (VNS). acs.orgacs.org In this one-step reaction, a nucleophile like 1,1,1-trimethylhydrazinium (B8733633) iodide adds to the cobaltocenium cation, leading to the formation of aminocobaltocenium hexafluorophosphate in good yield. acs.org This method represents a major improvement over traditional multi-step syntheses. acs.org
The VNS mechanism likely involves the initial nucleophilic addition to the cobaltocenium cation, forming a cobalt(I) intermediate, followed by base-promoted elimination and subsequent protonation to yield the substituted aromatic product. acs.org This C-H activation on an electron-poor metallocene opens up new avenues for functionalization. acs.org Similarly, nitro-substituted cobaltocenium has been shown to react with nucleophiles like water, alcohols, and primary amines to yield mono-functionalized products. researchgate.net
Use as a One-Electron Reducing Agent
The cobaltocenium/cobaltocene (B1669278) redox couple is a cornerstone of its chemical utility. This compound is the stable, 18-electron cationic form. Its neutral, 19-electron counterpart, cobaltocene, is a potent one-electron reducing agent. nih.gov Cobaltocene readily oxidizes to the highly stable cobalticinium cation, making it useful for reductions where a powerful, soluble, single-electron donor is required. d-nb.info
For example, the one-electron reduction of cobaltocenium carbaldehyde hexafluoridophosphate produces the corresponding neutral, 19-valence-electron formylcobaltocene radical. nih.gov Spectroscopic and theoretical studies show that the unpaired electron in this radical is localized on the cobalt atom, not the formyl group. nih.gov This distinct electronic structure dictates its reactivity, preventing, for instance, reductive pinacol (B44631) coupling that might be expected from a typical formyl radical. nih.gov
Synthons for Further Functionalization
The ability to introduce functional groups onto the cobaltocenium scaffold via nucleophilic substitution and other reactions makes its derivatives valuable synthons for more complex molecular architectures. acs.orgacs.org
Aminocobaltocenium hexafluorophosphate, synthesized via the VNS reaction, is a particularly useful precursor. acs.org It can be readily converted into the highly reactive cobaltoceniumdiazonium bis(hexafluoridophosphate). acs.org This diazonium salt serves as a gateway to a variety of other monofunctionalized cobaltocenium compounds through Sandmeyer-type reactions, yielding products such as iodo- and azidocobaltocenium hexafluorophosphate. acs.orgacs.org
These functionalized synthons open the door to a wide range of subsequent chemical transformations, including:
Nucleophilic aromatic substitution acs.org
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry acs.org
Transition-metal-centered cycloadditions acs.org
This synthetic versatility allows for the construction of complex, cobaltocenium-containing molecules and materials, which were previously difficult to access. acs.org
Interactions and Supramolecular Assemblies Involving Cobalticinium Hexafluorophosphate
Charge-Assisted C-H···F Hydrogen Bonding in Solid-State Architectures
In the solid state, the crystal lattice of cobalticinium hexafluorophosphate (B91526) is organized by a network of weak, charge-assisted hydrogen bonds. A detailed study combining structural analysis, spectroscopy (IR, Raman, solid-state NMR), and theoretical calculations has elucidated the nature of these interactions. rsc.org The interactions occur between the hydrogen atoms of the cyclopentadienyl (B1206354) (Cp) rings of the cobalticinium cation and the fluorine atoms of the hexafluorophosphate anion. rsc.org
These C-H···F interactions are a prime example of charge-assisted hydrogen bonding, where the electrostatic attraction between the formally positive cation and negative anion significantly strengthens the otherwise weak hydrogen bond. The solid-state vibrational spectra of cobalticinium hexafluorophosphate, when compared to its state in solution, reveal shifts in the C-H stretching frequencies (ν(CH)). rsc.org For the PF₆⁻ anion, this manifests as a "blue shift," meaning the C-H stretching frequency increases. rsc.org This phenomenon is attributed to the prevalence of attractive polarization of the C-H bonds over the repulsive effects of electronic clouds between the interacting atoms. rsc.org
Table 1: Intermolecular Interaction Characteristics in [Co(C₅H₅)₂][PF₆]
| Interaction Type | Spectroscopic Observation | Theoretical Explanation |
|---|
Complexation with Organic Anions in Polyelectrolyte Systems
When the cobalticinium moiety is incorporated into a polymer backbone, it creates a cationic polyelectrolyte. These polymers exhibit strong binding affinities for various anionic species, particularly organic anions and anionic polyelectrolytes, through the formation of polyelectrolyte complexes (PECs). rsc.orgresearchgate.net The process is driven primarily by the favorable entropy gain from the release of counterions and the strong electrostatic attraction between the polymer-bound cobalticinium cations and the guest anions. berkeley.edu
The binding strength and selectivity of cobalticinium-containing polyelectrolytes have been investigated using techniques like dye-displacement studies. berkeley.edunih.gov In this method, a fluorescent dye is first complexed with the polyelectrolyte. Subsequently, various anionic guest molecules are introduced to displace the dye, and the relative binding affinity is determined by monitoring the change in fluorescence or absorbance. berkeley.edu
Studies have shown that the electrostatic charge of the anionic probe is the most critical factor determining the binding affinity. berkeley.edu Anions with higher charge density exhibit stronger binding. Furthermore, cobalticinium-containing polymers have demonstrated significantly stronger binding to anionic polymers compared to conventional polyelectrolytes, such as those containing quaternary ammonium (B1175870) groups. berkeley.edu This enhanced affinity makes them promising for applications like sensors and biomedical materials. rsc.org For example, they have been shown to form complexes with carboxylate anions on β-lactam antibiotics, protecting the drugs from degradation. berkeley.edu
Table 2: Relative Binding Affinity of Anionic Probes to a Cobalticinium-Containing Polyelectrolyte
| Anionic Probe | Key Structural Feature | Relative Binding Strength |
|---|---|---|
| Adenosine triphosphate (ATP) | High negative charge (-4) | Strongest |
| Adenosine diphosphate (B83284) (ADP) | High negative charge (-3) | Strong |
| Adenosine monophosphate (AMP) | Lower negative charge (-2) | Moderate |
| Anionic Polyelectrolyte (e.g., PSS) | Multiple anionic sites | Very Strong Complexation |
(Based on dye-displacement studies and light scattering experiments) researchgate.netberkeley.edu
Self-Assembly of Cobalticinium-Containing Block Copolymers
Block copolymers (BCPs) are macromolecules composed of two or more distinct polymer chains (blocks) linked together. researchgate.net Due to the chemical incompatibility of the different blocks, BCPs can spontaneously self-assemble into a variety of ordered nanostructures, such as spheres, cylinders, lamellae, and vesicles. The incorporation of ionic units like this compound into one of the blocks introduces strong electrostatic interactions, significantly influencing the self-assembly process.
A study on the synthesis and solution self-assembly of side-chain cobalticinium-containing block copolymers demonstrated this principle effectively. nsf.gov A poly(tert-butyl acrylate)-block-poly(2-acryloyloxyethyl cobaltoceniumcarboxylate) copolymer, with hexafluorophosphate as the counterion, was synthesized. The self-assembly of this amphiphilic block copolymer was investigated in different solvent mixtures. nsf.gov
The resulting morphology was highly dependent on the solvent environment, which modulates the solubility of the different blocks. This tunability is a hallmark of BCP self-assembly and is further enriched by the ionic nature of the cobalticinium block. The strong interactions and desire of the ionic block to be solvated by polar solvents are powerful driving forces in the formation of these complex architectures. nsf.gov
Table 3: Self-Assembled Morphologies of a Cobalticinium-Containing Block Copolymer
| Block Copolymer | Solvent System | Observed Morphology |
|---|---|---|
| Poly(tert-butyl acrylate)-block-poly(2-acryloyloxyethyl cobaltoceniumcarboxylate) | Acetone / Water | Vesicles |
| Poly(tert-butyl acrylate)-block-poly(2-acryloyloxyethyl cobaltoceniumcarboxylate) | Acetone / Chloroform | Micelles of Nanotubes |
(Source: Synthesis and solution self-assembly of side-chain cobaltocenium-containing block copolymers) nsf.gov
Future Research Directions and Perspectives
Expanding Functionalization Scope and Methodologies
Future research will likely focus on developing more sophisticated and efficient methods for the functionalization of the cobalticinium nucleus. While direct electrophilic substitution on the cyclopentadienyl (B1206354) rings is challenging due to the cationic nature of the cobalticinium moiety, researchers are exploring alternative strategies. researchgate.net One promising avenue is the use of cobalt-catalyzed C-H functionalization reactions, which have emerged as powerful tools for creating complex organic molecules. rsc.orgresearchgate.netresearchgate.netrsc.org Recent advancements in this area could be adapted to introduce a wider array of functional groups onto the cyclopentadienyl ligands, enabling the synthesis of tailored cobalticinium derivatives with specific electronic, optical, or catalytic properties.
Furthermore, the development of post-polymerization modification techniques for cobalticinium-containing polymers offers a versatile approach to new materials. acs.org Another innovative approach that has been demonstrated is the direct amination of cobaltocenium hexafluoridophosphate via vicarious nucleophilic substitution, providing a concise route to aminocobaltocenium, a valuable precursor for further derivatization. acs.org Expanding the library of functionalized cobalticinium compounds will be crucial for their application in areas such as medicinal chemistry, catalysis, and materials science.
Novel Architectures in Metallopolymers and Materials
The incorporation of cobalticinium hexafluorophosphate (B91526) into polymeric structures is a rapidly growing field of research. Scientists are designing and synthesizing novel metallopolymers with unique architectures to harness the redox activity and stability of the cobalticinium unit. researchgate.netnih.gov Future work will likely focus on the creation of:
Redox-Active Coordination Polymers: These materials, where cobalticinium dicarboxylate acts as a ligand, have shown significant redox activity. researchgate.netnih.gov Further exploration of different linking groups and coordination geometries could lead to materials with tunable electronic properties for applications in sensing and electronic devices.
Block Copolymers: The synthesis of diblock copolymers containing cobalticinium units has been achieved through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgnih.gov These materials can self-assemble into ordered nanostructures, such as spherical micelles, which could be utilized in drug delivery or nanotechnology. acs.org Future research may explore the synthesis of more complex architectures like triblock or star-shaped copolymers.
Heterobimetallic Polymers: The combination of cobalticinium with other organometallic moieties, such as ferrocene (B1249389), within the same polymer chain creates materials with multiple, distinct redox centers. acs.org These heterobimetallic polymers could exhibit interesting electronic communication between the metal centers and have potential applications in molecular electronics and catalysis.
Surface-Grafted Polymers: Grafting cobalticinium-containing polymers onto surfaces, such as magnetic nanoparticles, can produce recyclable materials with tailored functionalities. researchgate.net For instance, such materials have been investigated for their potential in enhancing the efficacy of antibiotics. researchgate.net
The exploration of these novel architectures will be driven by the desire to create advanced materials with precisely controlled properties for a wide range of applications.
Advanced Electrochemical Applications
The robust and reversible redox behavior of the cobaltocene (B1669278)/cobalticinium couple makes cobalticinium hexafluorophosphate a prime candidate for advanced electrochemical applications. nih.govbionity.com Future research is expected to focus on several key areas:
Redox-Active Polymers for Energy Storage: Redox-active polymers containing cobalticinium units are being investigated as potential materials for organic radical batteries. youtube.com These materials offer the potential for high power density and rapid charge-discharge cycles. youtube.com Future work will aim to improve their energy density, cycling stability, and understanding of the charge storage mechanisms. youtube.comnih.gov
Electrocatalysis: Coordination polymers incorporating cobalticinium have been studied for their potential in electrocatalytic processes, such as the oxidation of methanol (B129727). mdpi.com Further research could lead to the development of more efficient and robust electrocatalysts for fuel cells and other energy conversion technologies.
Electrochemical Sensing: The well-defined electrochemical response of this compound allows for its use as an internal standard in cyclic voltammetry. bionity.com Future applications could involve the development of electrochemical sensors based on functionalized cobalticinium derivatives that can selectively detect specific analytes.
The inherent electrochemical stability and activity of the cobalticinium moiety, combined with the versatility of its incorporation into various materials, will continue to drive innovation in these areas. cymitquimica.commit.edu
Deeper Theoretical Insights into Reactivity and Properties
While the general electronic structure of cobaltocene and the cobalticinium cation is understood, a deeper theoretical understanding of its reactivity and properties remains an active area of research. bionity.comwikipedia.orgresearchgate.net Future computational studies, likely employing density functional theory (DFT) and other advanced methods, will be crucial for: nih.govnih.govscholaris.canih.gov
Elucidating Reaction Mechanisms: Theoretical calculations can provide detailed insights into the mechanisms of functionalization reactions, helping to optimize reaction conditions and design new synthetic routes. nih.gov
Predicting Electronic and Spectroscopic Properties: Computational models can predict the electronic structure, redox potentials, and spectroscopic properties of new cobalticinium derivatives and materials. capes.gov.brosti.gov This predictive capability can guide synthetic efforts toward materials with desired characteristics.
Understanding Intermolecular Interactions: Theoretical studies can illuminate the nature of non-covalent interactions between cobalticinium and other molecules, which is essential for designing supramolecular systems and understanding host-guest chemistry. researchgate.net
Exploring Exotic Electronic States: Recent research has reported the synthesis and characterization of a formal 21-electron cobaltocene derivative, challenging the traditional 18-electron rule. nih.gov Theoretical investigations will be vital in understanding the bonding and stability of such novel species. nih.gov
A synergistic approach combining experimental work with advanced theoretical calculations will be key to unlocking a more profound understanding of the fundamental properties of this compound and its derivatives.
New Supramolecular Systems and Host-Guest Applications
The positively charged and aromatic nature of the cobalticinium cation makes it an attractive building block for the construction of novel supramolecular assemblies and for use in host-guest chemistry. researchgate.net Future research in this area is expected to explore:
Macrocyclic Hosts: The encapsulation of the cobalticinium cation within macrocyclic hosts like cyclodextrins and cycloparaphenylenes has been shown to modulate its properties. researchgate.netrsc.org Research will likely focus on designing new macrocycles with tailored cavities to achieve highly selective recognition and to control the redox behavior of the guest. nih.govnih.govrsc.org
Redox-Switchable Systems: The reversible redox process of the cobaltocene/cobalticinium couple can be used to control the formation and dissociation of host-guest complexes. researchgate.netrsc.org This redox-switching capability could be exploited in the development of molecular machines, sensors, and controlled-release systems.
Anion Recognition: The cationic nature of cobalticinium makes it a potential receptor for anions. Functionalized cobalticinium derivatives could be designed to selectively bind and sense specific anions, with applications in environmental monitoring and biological imaging.
Self-Assembled Materials: The non-covalent interactions involving the cobalticinium cation can be used to direct the self-assembly of complex supramolecular structures, such as gels, liquid crystals, and frameworks, with potential applications in materials science. beilstein-journals.orgbeilstein-journals.org
The exploration of new supramolecular systems based on this compound promises to yield a new generation of functional materials and devices driven by molecular recognition and self-assembly principles.
Q & A
Basic Research Question
- X-ray Crystallography : Critical for resolving the octahedral coordination geometry of cobalt and bond angles (e.g., C5—Co1—C4 = 38.7°, C10—N1—N2—C15 torsion angle = 66.8°) .
- NMR Spectroscopy : Used to confirm ligand environments and counterion interactions.
- Cyclic Voltammetry : Assesses redox behavior, particularly the stability of the cobaltocenium cation .
How can researchers address discrepancies in crystallographic data when analyzing this compound derivatives?
Advanced Research Question
Discrepancies in bond angles or torsion angles (e.g., variations in C10—N1—N2—C15 angles between 66.5° and 138.3°) may arise from dynamic ligand behavior or crystallographic disorder. Use refinement software like SHELX (e.g., SHELXL-2018/3) to model anisotropic displacement parameters and validate data against multiple datasets . Cross-referencing with DFT calculations can resolve ambiguities in molecular geometry .
What role does the hexafluorophosphate anion play in stabilizing cobalticinium complexes in solution?
Advanced Research Question
The [PF6]− anion acts as a non-coordinating counterion, minimizing ion-pairing effects and enhancing solubility in polar organic solvents (e.g., acetonitrile or dichloromethane). Its low basicity prevents ligand displacement, preserving the cationic cobaltocenium core during redox processes. Stability under acidic conditions (pH < 5) is critical for applications in electrocatalysis .
How is this compound utilized as a templating agent in zeolite synthesis?
Application-Focused Question
In ZSM-51 zeolite synthesis, this compound acts as a structure-directing agent. A reaction mixture with molar ratios H2O/SiO2 = 40 and Na+/SiO2 = 0.6, heated at 160°C under autogenous pressure, facilitates framework assembly. The cationic cobalt complex templates the microporous structure by aligning silicate units, as confirmed by XRD and BET surface area analysis .
What strategies are effective in enhancing the catalytic activity of cobalticinium-based complexes in organic transformations?
Advanced Research Question
- Ligand Modification : Introducing electron-withdrawing groups (e.g., amido or pyridinium ligands) stabilizes the cobalt(III) oxidation state, improving catalytic turnover in oxidation reactions .
- Ionic Liquid Media : Using solvents like 1-butyl-3-methylimidazolium hexafluorophosphate enhances solubility and recyclability in biphasic systems .
How should researchers approach contradictory NMR or XRD data when studying this compound derivatives?
Q. Methodological Guidance
- Dynamic Effects : Variable-temperature NMR can detect fluxional behavior in ligands (e.g., cyclopentadienyl ring puckering).
- Crystallographic Validation : Compare multiple crystal structures (e.g., CCDC entries) to identify common distortions. Software like OLEX2 or Mercury aids in visualizing anisotropic thermal motion .
What methodologies are recommended for assessing the thermal and chemical stability of this compound under various experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
